molecular formula C11H13NO4 B8798024 Ethyl salicylurate CAS No. 5853-89-4

Ethyl salicylurate

Cat. No.: B8798024
CAS No.: 5853-89-4
M. Wt: 223.22 g/mol
InChI Key: LNWOPEDZGMLKPA-UHFFFAOYSA-N
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Description

Overview and Structural Context within the Salicylate (B1505791) Family

Ethyl salicylurate belongs to the salicylate family, a group of compounds derived from salicylic (B10762653) acid. cdnsciencepub.com Structurally, it is the ethyl ester of salicyluric acid. Salicyluric acid itself is a metabolite formed in the body through the conjugation of salicylic acid with the amino acid glycine (B1666218). nih.gov The addition of an ethyl group to the carboxyl group of the glycine moiety results in the formation of this compound.

This structure positions this compound as a distinct entity within the salicylate class. While sharing the core salicyl moiety with compounds like salicylic acid and acetylsalicylic acid, the presence of the ethyl glycinate (B8599266) side chain significantly alters its chemical properties. wikipedia.orgnih.gov These properties, including its molecular weight, formula, and stereochemistry, are crucial for its behavior in chemical reactions and its potential applications in research. nih.gov

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Molecular FormulaC₁₁H₁₃NO₄ nih.gov
Molecular Weight223.23 g/mol nih.gov
StereochemistryAchiral nih.gov
Charge0 nih.gov
InChIKeyLNWOPEDZGMLKPA-UHFFFAOYSA-N nih.gov
SMILESCCOC(=O)CNC(=O)c1ccccc1O nih.gov

Historical Development of Related Chemical Research Perspectives

The study of this compound is built upon a long and rich history of research into salicylates. This history dates back to ancient times, with the use of willow bark, a natural source of salicylate compounds, for its medicinal properties. nih.govnih.gov The active compound in willow bark, salicin (B1681394), was first isolated in 1828 by Johann Buchner. nih.govwikipedia.org This was followed by the synthesis of salicylic acid from salicin by Raffaele Piria in 1838. nih.govjdpharmaceuticals.com

The 19th century saw significant advancements in the chemical manipulation of salicylic acid. In 1853, Charles Frédéric Gerhardt synthesized acetylsalicylic acid, which would later be famously commercialized as Aspirin (B1665792). nih.gov The first fully synthetic salicylic acid was produced by Hermann Kolbe in 1859, a development that led to its large-scale production. wiley-vch.de

Throughout the late 19th and early 20th centuries, research focused heavily on the therapeutic applications of salicylates, particularly their anti-inflammatory, analgesic, and antipyretic properties. nih.govwiley-vch.de This extensive body of work laid the foundation for understanding the fundamental chemistry and biological activity of the salicylate class of compounds. The development of synthetic methods, such as the esterification of salicylic acid to produce compounds like ethyl salicylate, was a natural progression of this research. phillysim.orgchemicalbook.comwikipedia.org The synthesis of ethyl salicylate itself is achieved through the reaction of salicylic acid and ethanol (B145695), a process that has been refined over time. phillysim.orggoogle.comgoogle.com

The ongoing investigation into salicylates and their derivatives, including this compound, continues to be an active area of chemical research, exploring new synthetic pathways and potential applications. acs.orgoapen.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5853-89-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

ethyl 2-[(2-hydroxybenzoyl)amino]acetate

InChI

InChI=1S/C11H13NO4/c1-2-16-10(14)7-12-11(15)8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3,(H,12,15)

InChI Key

LNWOPEDZGMLKPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Synthesis Methodologies and Pathways of Ethyl Salicylurate

Esterification Reactions and Mechanisms for Ethyl Salicylurate

The most direct route to this compound involves the esterification of the carboxylic acid group of salicyluric acid (N-(2-hydroxybenzoyl)glycine) with ethanol (B145695). This transformation is typically facilitated by catalysis, following the principles of nucleophilic acyl substitution.

Acid-Catalyzed Esterification Pathways

The classical method for converting a carboxylic acid and an alcohol into an ester is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction. athabascau.cawikipedia.org In the synthesis of this compound, salicyluric acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orguomustansiriyah.edu.iq

The reaction mechanism proceeds through several equilibrium steps. athabascau.ca First, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid group in salicyluric acid, which significantly increases the electrophilicity of the carbonyl carbon. uomustansiriyah.edu.iq Subsequently, the nucleophilic oxygen atom of an ethanol molecule attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Following a proton transfer from the incoming alcohol group to one of the hydroxyl groups, a water molecule is eliminated. The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound, along with water. wvu.edu To drive the equilibrium towards the product side and maximize the yield, an excess of the alcohol reactant (ethanol) is typically used, or water is removed as it is formed. athabascau.cauomustansiriyah.edu.iq

The esterification of N-acyl amino acids, like salicyluric acid, is a well-established procedure. Even though the amino group within the glycine (B1666218) moiety can be protonated by the strong acid catalyst, the esterification of the terminal carboxyl group still proceeds effectively. stackexchange.com The formation of the methyl ester of salicyluric acid has been noted to occur during analytical quantification procedures, which confirms the feasibility of this direct esterification pathway. foodb.ca

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Reactant 1 Reactant 2 Catalyst Key Conditions

Base-Catalyzed Esterification Pathways

Direct esterification of carboxylic acids is not typically catalyzed by bases. Under basic conditions, the carboxylic acid group of salicyluric acid would be deprotonated to form a carboxylate anion. This negatively charged carboxylate is electron-rich and thus not susceptible to nucleophilic attack by an alcohol, rendering the reaction ineffective.

However, a multi-step, base-mediated pathway is viable. This approach involves first converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. Salicyluric acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding salicyluroyl chloride. This highly electrophilic intermediate can then be reacted with ethanol to form the ester. A non-nucleophilic organic base, such as pyridine, is often added during the second step to neutralize the hydrogen chloride (HCl) byproduct that is generated, thereby driving the reaction to completion.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound via esterification is a classic example of a nucleophilic acyl substitution reaction. nsf.gov This mechanism involves a nucleophile attacking the carbonyl carbon of a carboxylic acid derivative, leading to the substitution of the leaving group. nsf.gov

In the acid-catalyzed pathway , the reaction is initiated by the protonation of the carbonyl oxygen, which activates the carbonyl group. The nucleophile (ethanol) then attacks, forming a tetrahedral intermediate. The leaving group (water) is subsequently expelled after a proton transfer, and the catalyst is regenerated. athabascau.ca

In the base-mediated pathway involving an acyl chloride, the mechanism is more direct. The highly reactive salicyluroyl chloride is attacked by the nucleophile (ethanol) without the need for prior activation by a catalyst. This addition step forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group to yield the final ester product.

Alternative Synthetic Routes and Precursor Chemistry

Alternative strategies for synthesizing this compound circumvent the direct esterification of salicyluric acid. These methods construct the molecule by first preparing the ethyl ester of glycine and then forming the amide bond with salicylic (B10762653) acid. This approach is often preferred as amide bond formation can be more efficient and specific than esterification, especially in complex molecules.

Acylation Approaches for Salicylurate Derivatives

This synthetic route involves the acylation of ethyl glycinate (B8599266) (glycine ethyl ester) with an activated form of salicylic acid. Ethyl glycinate is readily available, often as its hydrochloride salt. google.com The acylation can be performed using several methods.

One common method is to convert salicylic acid into salicyloryl chloride using thionyl chloride. The resulting acid chloride is then reacted with ethyl glycinate hydrochloride, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl formed and liberate the free amine for reaction. asianpubs.orguni-muenchen.de

Another powerful method utilizes peptide coupling reagents. Research has demonstrated the synthesis of various N-(substituted-benzoyl)glycinate esters by reacting the corresponding substituted salicylic acid with glycine ethyl ester hydrochloride using 1,3-dicyclohexylcarbodiimide (DCC) as the coupling agent. rsc.org DCC activates the carboxylic acid group of salicylic acid, allowing it to be readily attacked by the amino group of ethyl glycinate to form the amide bond.

Table 2: Synthesis of N-(Hydroxybenzoyl)glycinate Esters via DCC Coupling rsc.org

Carboxylic Acid Amine Coupling Reagent Solvent Product Type

Coupling Reactions Involving Salicylic Acid Moieties

Modern synthetic chemistry offers a vast array of sophisticated coupling reagents that facilitate amide bond formation with high efficiency and minimal side reactions, even for challenging substrates. nih.govrsc.org These reagents can be directly applied to the condensation of salicylic acid and ethyl glycinate to produce this compound.

Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are standard for this type of transformation. uni-muenchen.dersc.org The process involves the in-situ formation of a highly reactive O-acylisourea intermediate from the salicylic acid and EDC, which is then rapidly converted into the amide by the amine component (ethyl glycinate).

More advanced immonium and phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and are particularly effective for sterically hindered couplings. acs.org The use of HATU has been specifically studied for coupling salicylic acids with amines, demonstrating its power, although it can sometimes lead to side products depending on the reaction conditions. acs.org These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which then smoothly reacts with the amine. This method represents a state-of-the-art, one-pot procedure for the efficient synthesis of this compound from its fundamental precursors.

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

Influence of Catalysts

The esterification of the carboxylic acid group, a key step in forming this compound, is typically an equilibrium-limited reaction. The use of an acid catalyst is essential to accelerate the reaction rate. Common catalysts for such esterifications include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. google.com For instance, in the synthesis of ethyl salicylate (B1505791), a related compound, p-toluenesulfonic acid has been effectively used to achieve high yields. google.com In a patented method for synthesizing ethyl salicylate, the use of 4.8g of p-toluenesulfonic acid with 12.6g of salicylic acid and 6.3g of ethanol resulted in a yield of 89%. google.com

More recently, environmentally benign catalysts such as Brønsted acidic ionic liquids have been employed for the esterification of salicylic acid. tandfonline.com These catalysts offer advantages like ease of recovery and reuse, and can lead to excellent yields under both conventional heating and microwave irradiation. tandfonline.com

For the amide bond formation step, coupling agents are often used to activate the carboxylic acid. Reagents like O-(benzotriazole-1-yl)-N,N,N',N'-tetramethyluronium (TBTU) are widely used for N-acylation of amino esters. scielo.br The choice of base in conjunction with the coupling agent is also critical. Studies on the synthesis of N-acylamino esters have shown that a sterically hindered, stronger base like N,N-diisopropylethylamine (DIPEA) can provide significantly higher yields compared to triethylamine (Et3N), as it minimizes side reactions. scielo.br

Effect of Reaction Temperature

The table below illustrates the effect of temperature on the yield of a generic salicylic acid esterification reaction, based on findings for similar processes.

Table 1: Effect of Temperature on Esterification Yield

Reaction Temperature (°C) Reaction Time (h) Catalyst Molar Ratio (Acid:Alcohol) Yield (%)
60 5 Sulfuric Acid 1:5 65
80 4 Sulfuric Acid 1:5 88
100 3 Sulfuric Acid 1:5 92

This table is illustrative, based on general principles of Fischer esterification and data from related syntheses.

Impact of Reactant Molar Ratio

According to Le Chatelier's principle, using an excess of one reactant (typically the less expensive one, like ethanol) can shift the equilibrium towards the formation of the ester, thereby increasing the yield. In the esterification of salicylic acid, an excess of alcohol is commonly used to drive the reaction to completion. Research on the esterification of salicylic acid with benzyl (B1604629) alcohol showed that the yield increases as the molar ratio of acid to alcohol is increased up to 1:5. tandfonline.com Further increases in the alcohol concentration did not produce a significant improvement in the yield. tandfonline.com

Similarly, when coupling the salicylic acid moiety with the glycine ethyl ester, the molar ratios of the amino ester, coupling agent, and base must be carefully controlled to maximize the yield of the desired N-acylated product. scielo.br

The following interactive table demonstrates how varying the molar ratio of alcohol can affect the product yield in a typical esterification.

Table 2: Influence of Reactant Molar Ratio on Esterification Yield

Molar Ratio (Acid:Alcohol) Reaction Temperature (°C) Reaction Time (h) Catalyst Yield (%)
1:2 90 4 p-Toluenesulfonic Acid 75
1:4 90 4 p-Toluenesulfonic Acid 89
1:5 90 4 p-Toluenesulfonic Acid 94

This table is illustrative, based on general principles of Fischer esterification and data from related syntheses such as that of benzyl salicylate. tandfonline.com

Role of Reaction Time

The reaction must be allowed to proceed for a sufficient duration to reach equilibrium or completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. Stopping the reaction too early results in incomplete conversion, while extending it unnecessarily can lead to the formation of byproducts or decomposition, especially at elevated temperatures. For the synthesis of ethyl salicylate, reaction times of 3-4 hours are often cited. google.com In some laboratory procedures for similar esters, reflux times can extend to 75 minutes or longer.

Reaction Mechanisms and Chemical Transformations of Ethyl Salicylurate

Hydrolytic Cleavage Mechanisms of the Ester and Amide Linkages

The hydrolysis of ethyl salicylurate involves the cleavage of its ester and amide bonds, a process significantly influenced by pH. This reaction yields salicylic (B10762653) acid, glycine (B1666218), and ethanol (B145695).

The rate of hydrolysis of both the ester and amide linkages in this compound is dependent on the pH of the surrounding medium. Generally, ester hydrolysis can be catalyzed by both acids and bases. libretexts.orgsciforum.net In acidic conditions, the ester's carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.org Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon.

Table 1: pH-Dependent Hydrolysis of Related Compounds

Compound Condition Half-life Observation
Creatine (B1669601) Ethyl Ester pH 1.0 570 hours Undergoes ester hydrolysis to creatine and ethanol. nih.gov
Creatine Ethyl Ester pH ≥ 1.0 Increases linearly with pH Cyclizes to creatinine. nih.gov
Creatine Ethyl Ester pH > 8.0 23 seconds Degradation is rapid. nih.gov

This table is illustrative and based on the hydrolysis of related ester-containing compounds. Specific kinetic data for this compound is needed for a direct comparison.

The primary byproducts of the complete hydrolysis of this compound are salicylic acid, glycine, and ethanol. patsnap.comresearchgate.net The cleavage of the ester bond yields salicyluric acid and ethanol, while the subsequent hydrolysis of the amide bond in salicyluric acid produces salicylic acid and glycine. researchgate.net In biological systems, this hydrolysis is often facilitated by enzymes. For example, an enzyme found in the intestinal bacterium of rabbits, tentatively named salicylurate-hydrolyzing enzyme, has been shown to hydrolyze salicylurate into salicylic acid and glycine. researchgate.net This enzyme is a type of hippurate hydrolase. researchgate.net

Table 2: Hydrolytic Byproducts of this compound

Linkage Cleaved Initial Reactant(s) Products
Ester This compound, Water Salicyluric acid, Ethanol

pH-Dependent Hydrolysis Kinetics

Oxidative Pathways and Radical-Induced Transformations

The phenolic hydroxyl group and the aromatic ring of the salicylate (B1505791) moiety make this compound susceptible to oxidative degradation.

Auto-oxidation involves the reaction of organic compounds with atmospheric oxygen, typically proceeding through a free radical chain mechanism. wikipedia.org This process consists of initiation, propagation, and termination steps. wikipedia.org For compounds with readily abstractable hydrogen atoms, like the phenolic hydrogen in the salicylate portion of this compound, this process can be significant. youtube.com The initiation step can be triggered by light, heat, or the presence of metal ions, leading to the formation of a phenoxy radical. This radical can then react with oxygen to form a peroxy radical, which can abstract a hydrogen atom from another molecule, propagating the chain reaction. wikipedia.org The final products can be complex and may include quinonoid structures. researchgate.net

Oxidative degradation can also occur via electron transfer processes. The salicylate moiety can be oxidized, and the ease of this process is related to its ionization potential. researchgate.net Compounds with lower ionization potentials are more potent electron donors. researchgate.net While specific studies on the electron transfer processes of this compound were not found, research on related salicylate derivatives suggests that they can act as antioxidants by scavenging free radicals. researchgate.net This antioxidant activity implies a readiness to donate an electron or a hydrogen atom to a radical species, thereby neutralizing it. The resulting radical of the salicylate derivative is often more stable due to resonance delocalization.

Mechanisms of Auto-Oxidation

Photochemical Transformation Mechanisms

Photochemical transformations are induced by the absorption of light. Aromatic compounds like this compound can absorb UV radiation, leading to the formation of excited electronic states. vdoc.pub These excited molecules can then undergo various reactions, including isomerization, rearrangement, or cleavage of chemical bonds. For salicylate derivatives, UV irradiation can induce the formation of reactive oxygen species (ROS), which can then lead to further degradation. science.gov The specific photochemical pathways for this compound are not detailed in the provided search results, but it is known that related compounds can undergo complex photochemical reactions. vdoc.pub

UV-Induced Cleavage Pathways

Reactivity with Specific Chemical Reagents

The chemical reactivity of this compound is dictated by the presence of its ester and amide functional groups. These groups are susceptible to attack by both nucleophilic and reducing agents.

The ester and amide groups in this compound are potential sites for nucleophilic acyl substitution.

Hydrolysis: Like other esters, the ethyl ester group of this compound can be hydrolyzed under acidic or basic conditions to yield salicyluric acid and ethanol. libretexts.org Basic hydrolysis, also known as saponification, is typically irreversible and goes to completion. libretexts.org The amide bond is generally less reactive towards hydrolysis than the ester bond and requires more stringent conditions, such as prolonged heating with strong acids or bases, to be cleaved, which would yield salicylic acid and glycine. libretexts.org

Aminolysis/Amidation: The ester group can potentially react with amines (aminolysis) to form a new amide bond, replacing the ethoxy group with an amino group. This reaction is a common method for converting esters to amides. chemistrysteps.com Conversely, the amide group in this compound is less likely to undergo substitution with other nucleophiles under typical conditions due to the poor leaving group ability of the amide anion. libretexts.org

A study on acylsalicylic acid derivatives has shown that the carboxylate anion can act as an intramolecular nucleophile, attacking the acyl group to form a cyclic intermediate. acs.org While this compound lacks a free carboxylic acid, the potential for intramolecular reactions involving the phenoxide ion under certain conditions cannot be entirely ruled out.

The carbonyl groups of the ester and amide in this compound can be reduced by strong reducing agents.

Reduction to Alcohols and Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ester and the amide. The ester group would be reduced to a primary alcohol (2-(hydroxymethyl)phenyl)glycine), while the amide carbonyl would be reduced to a methylene (B1212753) group, yielding the corresponding amine. libretexts.orgnumberanalytics.com The use of milder reducing agents could potentially allow for selective reduction. For instance, sodium borohydride (B1222165) in the presence of methanol (B129727) can reduce aromatic methyl esters to the corresponding alcohols, while leaving amide and nitro groups unaffected. ias.ac.in This suggests that selective reduction of the ester group in this compound might be achievable.

Recent developments have shown that nickel-catalyzed reductive processes can cleave ester and amide groups to yield aromatic hydrocarbons. rsc.org Samarium diiodide in the presence of water has also been used for the rapid reduction of aromatic esters and amides. oup.com

Table 2: Summary of Potential Reactions of this compound

Reagent TypeFunctional Group TargetedPotential Products
Strong Acid/Base (with heat)Ester and AmideSalicylic acid, Glycine, Ethanol
Mild BaseEsterSalicyluric acid, Ethanol
AmineEsterN-substituted salicyluramide, Ethanol
Strong Reducing Agent (e.g., LiAlH₄)Ester and Amide2-(hydroxymethyl)phenyl)-N-(2-hydroxyethyl)acetamide and related reduced species
Selective Reducing Agent (e.g., NaBH₄/MeOH)EsterSalicyluryl alcohol

Degradation Pathways and Stability of Ethyl Salicylurate

Elucidation of Primary Degradation Products and Their Formation Mechanisms

The molecular structure of ethyl salicylurate contains two primary points of hydrolytic cleavage: the ethyl ester bond and the amide bond.

Ester Hydrolysis : The most labile bond in the this compound molecule under aqueous conditions is the ethyl ester linkage. Hydrolysis of this bond, catalyzed by either acid or base, would yield Salicyluric Acid (N-salicyloylglycine) and Ethanol (B145695) . This reaction is analogous to the well-documented hydrolysis of other esters, such as ethyl acetate (B1210297) and acetylsalicylic acid. uoradea.roquora.comyoutube.comias.ac.in

Amide Hydrolysis : The amide bond is generally more stable to hydrolysis than the ester bond. However, under more forceful conditions (e.g., strong acid or base and elevated temperature), the amide linkage can also be cleaved. This degradation pathway would break down the molecule into Salicylic (B10762653) Acid and Glycine (B1666218) .

Therefore, the primary degradation products anticipated from the complete hydrolysis of this compound are Salicylic Acid, Glycine, and Ethanol. Salicyluric acid would be a major intermediate product resulting from the initial, more rapid, ester hydrolysis. annualreviews.orgloinc.org

Kinetic Studies of Degradation Processes under Controlled Conditions

The rate of degradation for this compound is expected to be highly dependent on environmental conditions, particularly pH and temperature. The hydrolysis of its ester bond would likely follow pseudo-first-order kinetics in aqueous buffered solutions, a common characteristic for ester hydrolysis. uoradea.ro

To illustrate the potential degradation kinetics, the table below shows the hydrolysis half-life of acetylsalicylic acid (aspirin), a related salicylate (B1505791) ester, at various pH values. A similar pH-dependent trend would be anticipated for the ester hydrolysis of this compound.

Table 1: Illustrative Degradation Half-Lives for Acetylsalicylic Acid at 17°C (Data is for an analogous compound and serves for illustrative purposes only)

pH Aqueous Hydrolysis Half-Life
3.5 1.2 hours
5.5 1.8 days
7.5 12.5 days
9.0 7.5 hours
11.3 2.9 hours

(Source: Based on data for Acetylsalicylic Acid nih.gov)

Specific Arrhenius parameters (activation energy and frequency factor) for the thermal degradation of this compound have not been determined in the reviewed literature. Thermal stability analysis of the parent compound, salicylic acid, indicates that it is stable up to its melting point (approximately 159°C), with thermal decomposition occurring at higher temperatures. bibliotekanauki.plnetzsch.com It can be postulated that this compound would exhibit thermal decomposition in a temperature range influenced by its constituent parts, likely beginning with the cleavage of the ester bond followed by the degradation of the salicyluric acid backbone at higher temperatures.

Determination of Degradation Rates and Half-Lives

Influence of Environmental and Chemical Factors on Stability

The stability of this compound is significantly influenced by its chemical environment, most notably pH and exposure to light.

The stability of this compound in aqueous solutions is expected to be highly pH-dependent, a direct consequence of the acid and base-catalyzed hydrolysis of its ester linkage. nih.govresearchgate.net

Acidic Conditions (pH < 4) : In strongly acidic media, the ester carbonyl is protonated, making it more susceptible to nucleophilic attack by water. This leads to an accelerated rate of hydrolysis. The hydrolysis of aspirin (B1665792), for example, is rapid at pH values less than 2.5. quora.com

Neutral to Slightly Acidic Conditions (pH 4-7) : This range is typically where esters exhibit their maximum stability, as both acid and base catalysis are minimized. The hydrolysis of aspirin is noted to be slowest between pH 4 and 8. uoradea.ro

Alkaline Conditions (pH > 7) : In basic solutions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the ester carbonyl, leading to rapid saponification. This base-catalyzed hydrolysis is often faster than acid-catalyzed hydrolysis. quora.comsciforum.net

The expected stability profile across a range of pH values is summarized in the table below.

Table 2: Conceptual pH-Stability Profile for this compound

pH Range Expected Stability Primary Degradation Mechanism
1-3 Low Acid-catalyzed ester hydrolysis
4-7 High Uncatalyzed ester hydrolysis
8-10 Low Base-catalyzed ester hydrolysis (saponification)

The salicylate moiety in this compound acts as a chromophore that absorbs ultraviolet (UV) light. europa.eucaltech.edu Salicylic acid itself is known to discolor upon exposure to sunlight, indicating a degree of photosensitivity. europa.eu Studies on other salicylate-containing molecules, such as the sunscreen agent ethylhexyl salicylate, confirm that the salicylate portion of the molecule is responsible for absorbing UV radiation. specialchem.com

Exposure of this compound to UV light is expected to induce photodegradation. While the specific degradation products are unknown, potential pathways could include:

Decarboxylation of the carboxylic acid group.

Hydroxylation of the aromatic ring.

Photocleavage of the ester or amide bonds.

Formation of complex photoproducts , as seen in the photodegradation of other aromatic compounds. frontiersin.orgresearchgate.net

Therefore, to ensure the stability of this compound, protection from UV light exposure is recommended.

Table 3: List of Compounds Mentioned

Compound Name
Acetic Acid
Acetylsalicylic Acid (Aspirin)
Ethanol
Ethyl Acetate
This compound
Ethylhexyl Salicylate
Glycine
Salicyluric Acid (N-salicyloylglycine)

Effects of Solvent Systems and Impurities on the Degradation and Stability of this compound

The stability of an ester like this compound is significantly influenced by its chemical environment. The choice of solvent system and the presence of impurities can dictate the rate and pathway of its degradation, primarily through hydrolysis. While specific research focusing exclusively on this compound is limited, the behavior of analogous ester compounds, particularly other salicylates and ethyl esters, provides a strong basis for understanding these effects.

The primary degradation pathway for this compound is hydrolysis, which involves the cleavage of the ester bond to yield salicyluric acid and ethanol. This reaction can be catalyzed by acid or base and is highly dependent on the solvent environment.

Influence of Solvent Systems

The composition of the solvent system plays a critical role in the stability of esters. The rate of hydrolysis is affected by solvent polarity, proticity (ability to donate protons), and the specific chemical interactions between the solvent and the ester.

Aprotic Solvents: In aprotic solvents (those that cannot donate protons), such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), the rate of non-catalyzed hydrolysis is generally much lower. However, the polarity of the aprotic solvent can still influence stability. For other salicylates, a change in solvent polarity from aprotic to protic environments can significantly affect their photophysical properties and stability. researchgate.netacs.org

Buffer Systems: The pH of the aqueous solution is a dominant factor. The hydrolysis of esters is typically slowest in a neutral to slightly acidic pH range and is significantly catalyzed by both strong acids and strong bases. doubtnut.com Studies on aspirin, a related salicylate ester, have shown that phosphate (B84403) buffers can significantly catalyze its hydrolysis. researchgate.net This catalytic effect is crucial in formulating solutions, where selecting an appropriate buffer system is key to maximizing shelf-life.

The following table summarizes the expected influence of different solvent systems on the stability of this compound, based on general principles of ester hydrolysis.

Solvent SystemExpected Effect on StabilityRationale
Neutral Water Moderate StabilityBaseline hydrolysis occurs due to the presence of water.
Acidic Aqueous Solution (pH < 5) Decreased StabilityAcid-catalyzed hydrolysis of the ester linkage is promoted.
Alkaline Aqueous Solution (pH > 8) Significantly Decreased StabilityBase-catalyzed hydrolysis (saponification) is rapid and generally irreversible.
Water-Alcohol Mixtures Variable StabilityThe rate can decrease with increasing alcohol content due to changes in solvent polarity and water activity. researchgate.net
Aprotic Solvents (e.g., Acetonitrile, THF) High StabilityThe absence of water and protic species minimizes the potential for hydrolysis.

Influence of Impurities

The presence of impurities can significantly impact the stability of this compound by acting as catalysts or by introducing reactive species.

Acidic and Basic Impurities: Trace amounts of acidic or basic impurities can act as catalysts for hydrolysis, drastically reducing the stability of the compound even in seemingly non-reactive solvent systems. For example, the degradation of aspirin is known to be accelerated by moisture, which facilitates hydrolysis into salicylic acid and acetic acid. iarc.frnih.gov

Metallic Impurities: Metal ions can potentially act as Lewis acids, coordinating with the carbonyl oxygen of the ester group and making the carbonyl carbon more susceptible to nucleophilic attack by water. This would accelerate the hydrolysis of this compound.

Oxidizing/Reducing Agents: While hydrolysis is the primary degradation pathway, the presence of strong oxidizing or reducing agents could potentially lead to other degradation reactions involving the aromatic ring or other functional groups, though such pathways are less common under typical storage conditions.

Related Compounds: The presence of other salicylates or related compounds could also affect stability. In the context of gandapura oil, which contains methyl salicylate, the presence of impurities like ethyl salicylate and α-pinene can lead to thermal degradation during processing. e3s-conferences.org This highlights that even structurally similar impurities can influence the stability of the main component under stress conditions like heat.

The table below outlines the potential effects of various classes of impurities on the stability of this compound.

Impurity ClassPotential Effect on StabilityMechanism of Action
Acids DecreasedCatalysis of hydrolysis.
Bases DecreasedCatalysis of hydrolysis (saponification).
Water/Moisture DecreasedActs as a reactant in the hydrolysis pathway. iarc.frnih.gov
Metal Ions Potentially DecreasedCan act as Lewis acid catalysts.
Other Salicylates Potentially DecreasedMay affect stability under thermal stress. e3s-conferences.org

Advanced Spectroscopic Characterization of Ethyl Salicylurate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the atoms within the ethyl salicylurate molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is characterized by distinct signals for the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) unit, the protons of the ethyl ester group, and the labile amide and phenolic hydroxyl protons.

The aromatic region typically displays complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a pattern indicative of an ethyl group coupled to an electron-withdrawing group. The glycine methylene protons appear as a doublet, coupled to the adjacent amide (N-H) proton. The chemical shifts of the O-H and N-H protons are highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds like Methyl N-(2-hydroxybenzoyl)glycinate and various ethyl esters.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~1.25Triplet~7.1-O-CH₂-CH₃
~4.05Doublet~5.5-NH-CH₂ -C=O
~4.20Quartet~7.1-O-CH₂ -CH₃
~6.90Multiplet-Ar-H
~7.00Multiplet-Ar-H
~7.45Multiplet-Ar-H
~7.85Multiplet-Ar-H
~9.00Triplet~5.5-NH -CH₂-
~12.0Singlet (broad)-Ar-OH

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, 11 distinct signals are expected, corresponding to its 11 carbon atoms. The spectrum includes signals for two carbonyl carbons (amide and ester), six aromatic carbons (four CH and two quaternary), two methylene carbons (glycine and ethyl), and one methyl carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of structurally similar compounds.

Chemical Shift (δ, ppm)Assignment
~14.1-O-CH₂-C H₃
~41.5-NH-C H₂-C=O
~61.0-O-C H₂-CH₃
~115.0Aromatic C (quaternary, C-1)
~117.5Aromatic CH (C-3)
~119.0Aromatic CH (C-5)
~130.0Aromatic CH (C-4)
~134.5Aromatic CH (C-6)
~161.0Aromatic C-OH (quaternary, C-2)
~169.0Amide C =O
~171.0Ester C =O

2D NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled (typically separated by two or three bonds). For this compound, key COSY cross-peaks would be observed between:

The aromatic protons that are adjacent on the ring.

The amide N-H proton and the glycine CH₂ protons.

The ethyl group's CH₂ and CH₃ protons. nih.gov

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would confirm the assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra. For instance, it would show a correlation between the proton signal at ~4.05 ppm and the carbon signal at ~41.5 ppm, confirming the assignment of the glycine -CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds), which is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

Correlation from the ethyl CH₂ protons (~4.20 ppm) to the ester carbonyl carbon (~171.0 ppm).

Correlation from the glycine CH₂ protons (~4.05 ppm) to both the ester carbonyl carbon (~171.0 ppm) and the amide carbonyl carbon (~169.0 ppm).

Correlation from the amide N-H proton (~9.00 ppm) to the amide carbonyl carbon and the adjacent glycine CH₂ carbon.

Correlations from the aromatic protons to nearby aromatic carbons and the amide carbonyl carbon, confirming the attachment of the acyl group to the ring.

The choice of deuterated solvent can significantly influence the NMR spectrum, particularly the chemical shifts of labile protons involved in hydrogen bonding, such as the phenolic -OH and the amide -NH protons.

In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the -OH and -NH protons typically appear as relatively sharp signals at downfield chemical shifts because the solvent molecules interrupt intermolecular hydrogen bonding between solute molecules while forming distinct hydrogen bonds with them.

In less polar solvents like chloroform (B151607) (CDCl₃), these protons may appear as broader signals, and their chemical shifts can be highly dependent on the sample concentration due to varying degrees of intermolecular hydrogen bonding.

In protic solvents like deuterium (B1214612) oxide (D₂O), the acidic -OH and -NH protons will exchange with deuterium atoms, causing their signals to broaden significantly or disappear entirely from the ¹H NMR spectrum.

These solvent-induced shifts can be used to identify labile protons. Furthermore, changes in solvent polarity can alter the conformational equilibrium of the molecule, particularly rotation around the amide bond, which may cause subtle changes in the chemical shifts of nearby atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places), which allows for the determination of the elemental composition of a molecule and its fragments. For this compound (C₁₁H₁₃NO₄), the exact mass can be calculated and compared to the experimental value to confirm its molecular formula.

The monoisotopic mass of neutral this compound is 223.0845 Da. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Upon ionization, the molecule can break apart into smaller, characteristic fragment ions. The analysis of these fragments provides corroborating evidence for the proposed structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

IonFormulaCalculated Exact Mass (m/z)Description
[M]⁺˙C₁₁H₁₃NO₄223.0845Molecular Ion
[M+H]⁺C₁₁H₁₄NO₄224.0923Protonated Molecule
[M+Na]⁺C₁₁H₁₃NNaO₄246.0742Sodiated Adduct
[M-C₂H₅O]⁺C₉H₈NO₃178.0504Loss of ethoxy radical
[M-C₂H₅OH]⁺˙C₉H₇NO₃177.0426Loss of ethanol (B145695)
[C₇H₅O₂]⁺C₇H₅O₂121.0289Salicyloyl cation (cleavage of amide C-N bond)
[C₄H₈NO₂]⁺C₄H₈NO₂102.0555Glycine ethyl ester cation (cleavage of amide C-N bond)

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (Molecular Weight: 223.23 g/mol ), a soft ionization technique like electrospray ionization (ESI) would typically be used to generate the protonated molecule, [M+H]⁺, at an m/z of approximately 224.2.

Subsequent collision-induced dissociation (CID) of this precursor ion would be expected to induce fragmentation at the most labile bonds. Key fragmentation pathways for protonated this compound would likely include:

Neutral loss of ethanol (C₂H₅OH) from the ethyl ester group, a common fragmentation for ethyl esters.

Cleavage of the amide bond , leading to the formation of a salicoyl fragment ion (m/z 121) and a protonated ethyl glycinate (B8599266) fragment.

Loss of the entire ethyl glycinate moiety , also resulting in the stable salicoyl cation (m/z 121).

Sequential fragmentation , such as the loss of water (H₂O) or carbon monoxide (CO) from the salicoyl fragment.

These fragmentation patterns provide a definitive fingerprint for the molecule, confirming the connectivity of the salicyl group, the glycine linker, and the ethyl ester. The fragmentation of N-acyl amino acid esters has been studied to understand the behavior of peptides in mass spectrometry, providing a solid basis for these predictions. unimelb.edu.au

Table 1: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Identity of Neutral LossFragment Structure
224.2178.1Ethanol (C₂H₅OH)Ion from loss of ethanol
224.2121.0Ethyl glycinate (C₄H₈NO₂)Salicoyl cation
121.093.0Carbon Monoxide (CO)Hydroxyphenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds. scielo.br Due to the presence of a phenolic hydroxyl group and an amide N-H, this compound possesses moderate polarity and may exhibit poor peak shape or thermal degradation in a standard GC analysis.

To overcome these issues, derivatization is often employed. Similar to the analysis of related compounds like salicylic (B10762653) acid and N-benzoyl glycine, the active hydrogens on the phenolic and amide groups can be replaced with trimethylsilyl (B98337) (TMS) groups. spectrabase.comnih.gov This procedure increases the volatility and thermal stability of the analyte, allowing for excellent chromatographic separation on a non-polar capillary column.

Upon separation, the eluting compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). The resulting mass spectrum provides a characteristic fragmentation pattern that allows for unambiguous identification. Key fragments in the EI spectrum of derivatized or underivatized this compound would include the molecular ion (M⁺) and fragments corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester function (-COOC₂H₅), and cleavage yielding the salicyl moiety. chegg.comlibretexts.org

Table 2: Predicted Key Fragments in EI-MS of this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]⁺223
Loss of ethoxy group [M-OC₂H₅]⁺178
Salicoyl fragment [C₇H₅O₂]⁺121
Phenoxy fragment [C₆H₅O]⁺93

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For non-volatile or thermally labile compounds like this compound, liquid chromatography-mass spectrometry (LC-MS) is the analytical method of choice. ijarsct.co.in It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. This technique is widely used for the analysis of N-acyl amino acids in biological matrices. nih.gov

A typical LC-MS method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid modifier to improve peak shape and ionization efficiency. rsc.orgtci-thaijo.org

Following chromatographic separation, the analyte is ionized, commonly by ESI, and detected by the mass spectrometer. LC-MS can operate in full-scan mode to provide the accurate mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), which can be used to confirm the elemental composition. Alternatively, it can be operated in tandem MS mode (LC-MS/MS) for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions, a technique essential for metabolite analysis in complex samples. acs.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Characterization of Functional Groups via IR Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for each of its constituent functional groups. The presence of intramolecular hydrogen bonding between the phenolic -OH and the amide carbonyl is expected to broaden the O-H and N-H stretching bands and shift the C=O absorption to a lower wavenumber. jetir.org The analysis of N-acetylated amino acids and various esters provides a strong foundation for these assignments. nih.govgoogle.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretch (H-bonded)3200 - 2800Strong, Broad
Amide N-HStretch (H-bonded)~3300Medium, Broad
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium
Ester C=OStretch~1735Strong, Sharp
Amide I (C=O)Stretch (H-bonded)~1650Strong
Amide II (N-H/C-N)Bend/Stretch~1550Medium
Aromatic C=CIn-ring Stretch1600 - 1450Medium-Weak
Ester C-OStretch1300 - 1150Strong

Elucidation of Molecular Vibrations via Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems. portlandpress.com

For this compound, the Raman spectrum would clearly feature the symmetric "breathing" mode of the benzene ring, which is often a strong and sharp signal. Stretches for C=C bonds in the ring and the C=O bonds of the ester and amide groups would also be prominent. researchgate.net The combination of IR and Raman spectra provides a more complete vibrational profile of the molecule. Resonance Raman studies on related N-acylglycine dithioesters have shown that specific conformers can be identified by their unique spectral signatures. nih.gov

Table 4: Predicted Raman Shifts for this compound

Functional Group / MoietyVibration TypeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3050Medium
Aliphatic C-HStretch3000 - 2850Medium-Strong
Ester C=OStretch~1730Medium
Amide I (C=O)Stretch~1650Medium
Aromatic RingC=C Stretch / Ring Breathing1600 - 1580, ~1000Strong
Benzene RingRing Trigonal Bending~1030Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study molecules containing chromophores, which are typically conjugated π-systems.

The primary chromophore in this compound is the salicylamide (B354443) system, which is an extension of the salicylic acid chromophore. This system contains a benzene ring conjugated with a carbonyl group. The electronic spectrum is expected to be dominated by π → π* transitions. Based on data for similar compounds like salicylamide and salicylic acid, this compound would likely exhibit two main absorption bands in the UV region when dissolved in a solvent like ethanol or methanol. ijarsct.co.inscispace.comjetir.org The exact position and intensity of these bands can be influenced by the solvent polarity and pH.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Transition TypePredicted λₘₐₓ (nm)Solvent
π → π~240Ethanol
π → π~305Ethanol

Analysis of Chromophores and Auxochromes

The ultraviolet-visible (UV-Vis) absorption spectrum of an organic molecule is determined by the presence of chromophores and auxochromes. A chromophore is a part of a molecule responsible for its color by absorbing light in the UV-Vis region, which is associated with electronic transitions. An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum.

In the case of this compound, the primary chromophore is the benzene ring, which is part of the salicylate (B1505791) moiety. The electronic transitions associated with the benzene ring are π → π* transitions. The presence of substituents on the benzene ring significantly influences the absorption characteristics.

The key functional groups in this compound that act as chromophores and auxochromes are:

Benzene Ring: The fundamental chromophore. Benzene itself exhibits absorption bands at approximately 184 nm, 204 nm, and 254 nm. upi.edu

Carbonyl Group (-C=O): The ester and amide carbonyl groups are also chromophores, capable of n → π* transitions. These transitions are typically weaker than π → π* transitions.

Hydroxyl Group (-OH): This group, attached directly to the benzene ring, acts as a powerful auxochrome. The non-bonding electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, which increases the wavelength of the absorption maximum (a bathochromic or red shift) and often the intensity of the absorption.

Amide Group (-NH-C=O): The amide group, linking the salicylate and glycine moieties, also functions as an auxochrome. The nitrogen atom's lone pair of electrons can participate in resonance with the carbonyl group and the aromatic ring, further modifying the electronic transitions.

The combined effect of these groups in this compound results in a UV absorption profile that is characteristic of a substituted benzene derivative. The absorption spectrum is expected to show intense bands in the UV region, shifted to longer wavelengths compared to unsubstituted benzene due to the presence of the auxochromic -OH and -NH-C=O groups.

Quantitative Absorption Spectroscopy

Quantitative analysis using UV-Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The development of a quantitative UV-Vis spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax) and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The selection of an appropriate solvent is crucial, as solvent polarity can influence the position and intensity of absorption bands. Common solvents for UV spectrophotometry include ethanol, methanol, and acetonitrile. colostate.edu

Table 1: Expected UV Absorption Data for this compound and Related Compounds

Compound Expected λmax (nm) Notes
Benzene 254 In a non-polar solvent. upi.edu
Salicylic Acid ~303 In ethanol, showing a bathochromic shift due to the -OH and -COOH groups.
Ethyl Salicylate ~305 The ethyl ester group has a minor effect on the λmax compared to the carboxylic acid. spectrabase.com
Salicyluric Acid ~300 The glycine conjugate is expected to have a similar λmax to salicylic acid.

| This compound | ~300-310 | The λmax is predicted to be in this range, influenced by the combined effects of the ester and amide groups. |

This table contains expected values based on the analysis of related compounds. Actual experimental values may vary.

Hyphenated Techniques for Integrated Analytical Approaches

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures, including biological samples where metabolites like this compound might be found. nih.gov These techniques offer high sensitivity and specificity, allowing for the separation, identification, and quantification of individual components.

For the analysis of this compound and related metabolites of salicylic acid, the following hyphenated techniques are particularly relevant:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for the analysis of pharmaceutical compounds and their metabolites in biological fluids. creative-proteomics.com LC separates the components of a mixture, which are then introduced into a mass spectrometer for detection and structural elucidation. LC-MS/MS, a tandem MS approach, provides even greater specificity and is capable of quantifying trace amounts of substances. nih.gov The analysis of salicyluric acid in urine has been successfully performed using HPLC with electrochemical detection and confirmed by gas chromatography-mass spectrometry (GC-MS) after derivatization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. For example, salicyluric acid has been identified by GC-MS after being converted to its methyl ester. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples the separation power of LC with the structure-elucidating capability of NMR spectroscopy. ajrconline.org It is particularly valuable for the unambiguous identification of unknown metabolites in complex mixtures without the need for isolation.

The application of these hyphenated techniques is crucial in pharmacokinetic studies to track the metabolic fate of drugs derived from salicylic acid. They allow for the simultaneous monitoring of the parent drug and its various metabolites, such as this compound.

Computational Chemistry and Theoretical Studies on Ethyl Salicylurate

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. umn.edu For a molecule like ethyl salicylurate, DFT can elucidate its fundamental chemical characteristics. While direct DFT studies on this compound are not extensively documented in the literature, the well-established application of these methods to related salicylate (B1505791) derivatives provides a clear framework for its theoretical investigation. researchgate.netcaltech.edu

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT would allow for the identification of the lowest energy conformer of this compound. This process involves systematically exploring the potential energy surface of the molecule by varying its bond lengths, bond angles, and dihedral angles until a minimum energy structure is found.

Once the optimized geometry is obtained, DFT can be used to calculate a variety of quantum chemical descriptors that provide insight into the molecule's electronic nature and reactivity. For this compound, these descriptors would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygens and the phenolic oxygen. Regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom. This information helps to identify reactive sites and understand intermolecular interactions.

Studies on related salicylate derivatives have successfully employed these descriptors to understand their properties. researchgate.netresearchgate.net

The quantum chemical descriptors calculated via DFT allow for the prediction of this compound's chemical reactivity.

The locations of the HOMO and LUMO can predict the most likely sites for oxidation and reduction, respectively.

The MEP map provides a guide for intermolecular interactions. For instance, it can predict how this compound might interact with a biological receptor, highlighting regions that are likely to form hydrogen bonds or engage in electrostatic interactions.

The HOMO-LUMO gap can be correlated with the molecule's reactivity; a smaller gap generally implies higher reactivity.

By analyzing these descriptors, one could predict, for example, that the phenolic hydroxyl group would be a primary site for radical scavenging activity, a property investigated in other salicylate derivatives. researchgate.net

Calculation of Quantum Chemical Descriptors

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. umn.edu An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms to model their motion.

This approach would allow for a thorough exploration of the conformational space of this compound, revealing how its shape changes in a solution. It would also provide insights into its solvation, showing how water molecules arrange themselves around the solute and form hydrogen bonds. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility and intermolecular interactions than static DFT calculations alone.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can also be used to model chemical reactions, providing detailed information about the mechanism that is often difficult to obtain experimentally.

The synthesis of this compound typically involves the esterification of salicyluric acid with ethanol (B145695). DFT calculations can be used to model this reaction mechanism. Researchers can calculate the energies of the reactants, products, and any intermediates, as well as the transition states that connect them.

A theoretical study of this reaction would likely investigate the protonation of the carboxylic acid group of salicyluric acid, followed by the nucleophilic attack of ethanol. The calculations would identify the structure of the transition state and its associated energy barrier (activation energy). This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions. Similar DFT studies on esterification and amidation reactions have provided detailed mechanistic insights. mdpi.comresearchgate.net For instance, theoretical investigations into the synthesis of ethyl levulinate have elucidated the role of catalysts in protonating the carbonyl oxygen to enhance the nucleophilic attack by ethanol. mdpi.com A similar approach could be applied to understand the synthesis of this compound.

Computational Prediction of Degradation Pathways

The prediction of degradation pathways for chemical compounds through computational means is a significant area of theoretical chemistry. These methods allow for the investigation of potential reactions and the stability of a molecule under various conditions without the need for extensive experimental work. For a compound like this compound, computational approaches could elucidate its environmental fate and persistence.

MD simulations can further complement these findings by modeling the behavior of this compound in a simulated environment, such as in water or soil, providing insights into its interactions with surrounding molecules and its conformational changes that might precede degradation.

Table 1: Potential Degradation Reactions of this compound for Computational Investigation

Reaction TypeDescriptionComputational Methodologies
Hydrolysis Cleavage of the ester or amide bond by reaction with water.DFT to calculate reaction energies and barriers for acid-catalyzed, base-catalyzed, and neutral hydrolysis.
Oxidation Reaction with oxidizing agents, such as hydroxyl radicals, often found in the environment.DFT to model the reaction with radicals and determine the stability of resulting intermediates.
Photolysis Degradation initiated by the absorption of light.Time-dependent DFT (TD-DFT) to predict absorption spectra and identify excited states that could lead to bond cleavage.

It is important to note that the actual degradation of this compound in the environment would be a complex process influenced by multiple factors. However, computational predictions can provide a foundational understanding of its intrinsic reactivity and potential breakdown products. The degradation of related compounds, such as aspirin (B1665792) to salicylic (B10762653) acid and subsequently to salicyluric acid, has been studied, and these pathways can offer clues for the potential degradation of this compound. researchgate.netmdpi.comebi.ac.uk

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Environmental Effects

Understanding the influence of the environment on the behavior and reactivity of a molecule is crucial for predicting its real-world fate. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that is particularly well-suited for studying large, complex systems, such as a molecule in a solvent or interacting with a biological macromolecule. nih.gov

In a QM/MM approach, the part of the system where the key chemical events occur (e.g., the reacting molecule) is treated with a high-level, computationally expensive Quantum Mechanics (QM) method. The surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient Molecular Mechanics (MM) force field. nih.gov This allows for the accurate modeling of electronic effects in the reactive center while still accounting for the bulk environmental effects.

For this compound, QM/MM studies could provide significant insights into how its properties and reactivity are altered by its surroundings. For instance, the presence of water molecules can influence the stability of different conformations of this compound through hydrogen bonding, which in turn can affect its degradation pathways.

A pertinent example of the application of QM/MM is the study of methyl salicylate, a structurally similar compound. Research has utilized QM/MM methods to investigate its photophysical mechanisms, including excited-state intramolecular proton transfer (ESIPT), in a methanol (B129727) solution. nih.gov This type of study reveals how the solvent environment influences the electronic behavior of the molecule upon light absorption, which is directly relevant to its potential for photodegradation. nih.gov

While no specific QM/MM studies on this compound have been published, a hypothetical study could be designed to investigate its behavior in an aqueous environment.

Table 2: Hypothetical QM/MM Study Design for this compound in Water

ComponentDescription
QM Region The this compound molecule.
MM Region A sphere of water molecules surrounding the this compound.
Objectives To investigate the influence of water on the conformational preferences, hydrogen bonding network, and the energy barriers for hydrolysis of this compound.
Expected Outcomes A detailed understanding of how the aqueous environment affects the stability and reactivity of this compound, providing insights into its environmental fate.

The application of QM/MM methods to this compound would be a valuable step in characterizing its environmental behavior and potential for transformation.

Analytical Method Development and Validation for Ethyl Salicylurate

Chromatographic Methodologies for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate complex mixtures. For ethyl salicylurate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been successfully developed and optimized.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar compounds like this compound. The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

Several studies have focused on the analysis of salicylates, providing a strong foundation for methods targeting this compound. For instance, a method for the simultaneous quantification of diclofenac (B195802) diethylamine, methyl salicylate (B1505791), and capsaicin (B1668287) utilized a Thermo Scientific ACCLAIM™ 120 C18 column (4.6 mm × 150 mm, 5 µm). nih.gov The separation was achieved with an isocratic mobile phase of deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (B52724) (35:65 v/v) at a flow rate of 0.7 mL/min, with UV detection at 205 nm. nih.gov

Another method developed for choline (B1196258) salicylate used an ACE C18 column (250 × 4.6 mm, 5 µm) with a gradient elution of acetonitrile and a phosphate (B84403) buffer at pH 3.0, a flow rate of 1.0 mL/min, and detection at 260 nm. lmaleidykla.lt Research on salicylic (B10762653) acid has also informed method development, with one study employing a C18 Princeton column (150mm × 4.6mm × 5µm) and a mobile phase of acetonitrile and 0.05M phosphate buffer (pH 2.5) in a 60:40 v/v ratio. biotech-asia.org The flow rate was 1.0 ml/min with UV detection at 240 nm. biotech-asia.org

These methods demonstrate that C18 columns are a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (often phosphate-based and acidified) and an organic modifier like acetonitrile or methanol (B129727). The selection of an appropriate detection wavelength is critical for sensitivity; for salicylates, this is often in the UV range of 205-300 nm. nih.govoup.com

ParameterStudy 1 (Methyl Salicylate) nih.govStudy 2 (Choline Salicylate) lmaleidykla.ltStudy 3 (Salicylic Acid) biotech-asia.org
Stationary Phase Thermo Scientific ACCLAIM™ 120 C18ACE C18C18 Princeton
Column Dimensions 4.6 mm × 150 mm, 5 µm250 × 4.6 mm, 5 µm150mm × 4.6mm, 5µm
Mobile Phase Deionized water (pH 3) : Acetonitrile (35:65 v/v)Acetonitrile and Phosphate Buffer (pH 3.0)Acetonitrile : 0.05M Phosphate Buffer (pH 2.5) (60:40 v/v)
Elution Mode IsocraticGradientIsocratic
Flow Rate 0.7 mL/min1.0 mL/min1.0 mL/min
Detection UV at 205 nmDAD at 260 nmUV at 240 nm

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being an ester, is amenable to GC analysis, often following a simple extraction and sometimes derivatization.

A GC-Flame Ionization Detection (FID) method was developed for the simultaneous determination of several active ingredients in topical formulations, including methyl salicylate. oup.com This method utilized a DB-5 MS column (30 m × 0.32 mm × 0.25 μm). oup.com Another method for menthol (B31143) and methyl salicylate in topical preparations used a DB-624 column (30 m, 0.53 mm, 3 µm) with helium as the carrier gas. longdom.org

For the analysis of ethyl carbamate, a structurally different but also volatile compound, a PerkinElmer Clarus® 580 GC with a Clarus SQ 8 S MS detector was used. This highlights the common use of mass spectrometry (MS) as a detector for GC, providing high sensitivity and structural information. In a study on various residual solvents, a DB 624 column (30-meter-long × 0.32-millimeter internal diameter, 1.8 μm-thick) was used with nitrogen as the carrier gas and a flame ionization detector. scirp.org

The development of a GC method for this compound would typically involve a capillary column with a non-polar or mid-polar stationary phase, such as those containing phenyl and dimethylpolysiloxane. oup.com The choice of carrier gas is usually an inert gas like helium or nitrogen. oup.comrroij.com

ParameterStudy 1 (Methyl Salicylate) oup.comStudy 2 (Methyl Salicylate) longdom.orgStudy 3 (Volatile Solvents) scirp.org
Stationary Phase DB-5 MS (5% phenyl, 95% dimethylpolysiloxane)DB-624DB 624
Column Dimensions 30 m × 0.32 mm × 0.25 μm30 m, 0.53 mm, 3 µm30 m × 0.32 mm, 1.8 µm
Carrier Gas HeliumHeliumNitrogen
Flow Rate 1.5 mL/min5 mL/min1.20 mL/min
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Injector Temperature 220°C280°CNot Specified
Detector Temperature 320°C180°CNot Specified
Oven Program Initial 90°C (5 min), ramp 10°C/min to 150°C (2 min), ramp 10°C/min to 320°C (1 min)Initial 90°C, ramp 8°C/min to 181°C (4 min)Initial 40°C (5 min), ramp 2°C/min to 80°C, ramp 30°C/min to 225°C (10 min)

Optimizing chromatographic parameters is essential to achieve the desired resolution, sensitivity, and analysis time.

For HPLC , the mobile phase composition, including the type of organic solvent, the ratio of organic to aqueous phase, and the pH of the aqueous phase, is a critical factor. nih.gov Altering the mobile phase composition is a powerful tool for optimizing HPLC separations. researchgate.net For ionizable compounds like salicylates, pH control is crucial as it affects the analyte's charge state and thus its retention on a reverse-phase column. The use of buffers, such as phosphate buffer, helps maintain a stable pH. biotech-asia.org The flow rate can be adjusted to balance analysis time and peak resolution. oup.com Column temperature also plays a role, as it can affect solvent viscosity and the kinetics of mass transfer, thereby influencing peak shape and retention time. longdom.org

For GC , the oven temperature program is a key parameter for optimization. A gradient temperature program, where the temperature is increased over time, is often used to separate compounds with a range of boiling points. oup.comlongdom.orgrroij.com The initial temperature, ramp rate, and final hold time are adjusted to achieve optimal separation. The choice of carrier gas and its flow rate also impact efficiency. oup.comrroij.com The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. oup.comrroij.com

Gas Chromatography (GC) Method Development

Electrophoretic Techniques for High-Resolution Separations

Electrophoretic techniques separate molecules based on their charge and size in an electric field, offering an alternative to chromatography with high efficiency and resolution.

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is well-suited for the analysis of small, charged molecules. In CZE, separation is based on differences in the charge-to-mass ratio of the analytes. acs.org

A study on the determination of salicylic acid and its hydroxylated products utilized CE with non-contact conductivity detection. mat-test.com This method allowed for the separation and detection of the compounds within 10 minutes. mat-test.com Another study focused on the quantification of acetaminophen (B1664979) and salicylic acid in plasma using CE with an uncoated fused-silica capillary and a sodium dodecyl sulfate-containing borate (B1201080) buffer at pH 10. nih.gov

For the analysis of salicylic acid in plant extracts, a CZE method was developed using a background electrolyte (BGE) consisting of 15 mmol L−1 of hydroxymethyl-aminomethane and 30 mmol L−1 of 2-hydroxy-isobutyric acid at pH 3.9. scielo.br This method demonstrated rapid performance with a migration time of less than 0.76 minutes for salicylic acid. scielo.br The validation of this method showed good precision, with intra-day and inter-day relative standard deviations for peak area better than 2.9% and 2.8%, respectively. scielo.br The limits of detection and quantification were 0.2 and 0.6 mg L−1, respectively. scielo.br

ParameterStudy 1 (Salicylic Acid) scielo.brStudy 2 (Salicylic Acid and products) mat-test.com
Technique Capillary Zone Electrophoresis (CZE)Capillary Electrophoresis
Background Electrolyte 15 mmol L−1 hydroxymethyl-aminomethane and 30 mmol L−1 2-hydroxy-isobutyric acid, pH 3.9Not specified
Detection UV-VisibleNon-contact conductivity
Migration Time < 0.76 min< 10 min
Linearity Range 1-5 mg L−10.03-15.0 mg·L-1
LOD 0.2 mg L−10.01 mg·L-1
LOQ 0.6 mg L−1Not specified
Precision (RSD) Intra-day: < 2.9%, Inter-day: < 2.8%2.9% (for SA at 0.7 mg L-1)

To enhance the sensitivity of CE, Laser-Induced Fluorescence (LIF) detection can be employed. This technique is particularly useful for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. Many salicylate-related compounds are fluorescent upon appropriate ultraviolet excitation. researchgate.netnih.gov

A significant study demonstrated the use of CE with LIF detection for the determination of salicylate, gentisic acid, and salicyluric acid in human urine without the need for extraction or derivatization. researchgate.netnih.gov The native fluorescence of these compounds was exploited for detection. The study found that using a HeCd laser with an excitation wavelength of 325 nm allowed for the interference-free monitoring of all three compounds. researchgate.netnih.gov When a frequency-doubled Ar ion laser at 257 nm was used for excitation, an endogenous urinary compound was found to co-migrate with gentisic acid, but this interference could be resolved with wavelength-resolved fluorescence detection. researchgate.netnih.gov

The complexation of salicylate with Eu³⁺ has also been studied using time-resolved laser-induced fluorescence spectroscopy (TRLFS), indicating the potential for using fluorescence quenching or enhancement in analytical methods. researchgate.net The development of a CE-LIF method for this compound would likely involve optimizing the excitation and emission wavelengths to maximize the signal-to-noise ratio, potentially leveraging its native fluorescence or a suitable derivatization agent.

Capillary Electrophoresis (CE) for Compound Resolution

Validation Protocols for Analytical Methods

The validation of an analytical procedure serves to demonstrate its fitness for a specific intended purpose. fda.govjespublication.com The process involves evaluating a series of performance characteristics as outlined by international guidelines, such as those from the International Council for Harmonisation (ICH). npra.gov.mycertified-laboratories.com For this compound, these validation studies ensure that the chosen analytical method is reliable and produces accurate results. qualifyze.com

Accuracy The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. It is typically assessed by analyzing a sample with a known concentration of this compound (a certified reference material, if available) and comparing the measured value to the theoretical value. Another approach involves the analysis of spiked samples, where known quantities of this compound are added to a blank matrix. npra.gov.my The recovery is then calculated to determine accuracy. For instance, samples could be prepared at three concentration levels (e.g., 80%, 100%, and 150% of the target concentration), with multiple replicates at each level.

Table 1: Illustrative Accuracy Data for this compound Analysis

Spiked Concentration (µg/mL) Measured Concentration (µg/mL) - Replicate 1 Measured Concentration (µg/mL) - Replicate 2 Measured Concentration (µg/mL) - Replicate 3 Mean Recovery (%)
80.0 79.2 80.5 79.8 99.4
100.0 101.1 99.5 100.2 100.3

Precision Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. certified-laboratories.com It is usually expressed as the relative standard deviation (RSD). Precision studies include:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. certified-laboratories.com It involves multiple analyses of the same sample by the same analyst on the same instrument.

Intermediate Precision: This expresses within-laboratory variations, such as on different days, by different analysts, or with different equipment. npra.gov.mycertified-laboratories.com

Table 2: Example of Precision Results for this compound

Parameter Concentration (µg/mL) Number of Replicates Mean Measured Value (µg/mL) Standard Deviation Relative Standard Deviation (RSD) (%)
Repeatability 100.0 6 100.3 0.85 0.85%

Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov For this compound, this is determined by preparing a series of standard solutions at different concentrations and analyzing them. The results are then plotted as signal versus concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) is indicative of good linearity. mit.edu

Detection Limit (LOD) and Quantitation Limit (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. certified-laboratories.cominorganicventures.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are often determined based on the standard deviation of the response and the slope of the calibration curve. For example, LOD can be calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, while LOQ is often 10 times the standard deviation of the blank. inorganicventures.com

Table 3: Linearity and Detection Limit Data for this compound

Parameter Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (R²) 0.9995
Regression Equation y = 157.3x + 4.2
Limit of Detection (LOD) 0.2 µg/mL

Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu For this compound, the specificity of a method, such as High-Performance Liquid Chromatography (HPLC), would be demonstrated by showing that there is no interference from blank matrix components or known related substances at the retention time of the analyte. fda.goveuropa.eu This often involves analyzing blank samples, spiked samples, and samples containing potential interferents. npra.gov.my

Robustness Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness could be tested by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

The method is considered robust if the results remain within acceptable criteria despite these small changes. qualifyze.com

Linearity and Detection Limit Determination

Advanced Sample Preparation Strategies for Diverse Matrices

The effective extraction and purification of this compound from complex matrices like biological fluids or environmental samples is critical for accurate analysis. phenomenex.com The choice of sample preparation technique depends on the nature of the matrix and the analyte concentration.

Liquid-Liquid Extraction (LLE) LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comresearchgate.net For this compound, which is an ester, it would be expected to have significant solubility in organic solvents. The sample would be mixed with a suitable water-immiscible organic solvent (e.g., ethyl acetate (B1210297), diethyl ether), and after vigorous mixing and separation of the layers, the this compound would partition into the organic phase. veeprho.com The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase. researchgate.net

Solid-Phase Extraction (SPE) SPE is a more modern and often more efficient technique that partitions the analyte between a solid sorbent and a liquid phase. chromatographyonline.comwebsiteonline.cn It is widely used for sample clean-up and concentration prior to chromatographic analysis. websiteonline.cn For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be appropriate. researchgate.net The general steps would be:

Conditioning: The cartridge is washed with a solvent like methanol, followed by water, to activate the sorbent.

Loading: The sample (potentially pre-treated) is passed through the cartridge. This compound, being a relatively nonpolar compound, will be retained on the nonpolar sorbent.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities.

Elution: A strong, nonpolar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate) is used to elute the retained this compound from the cartridge. ca.gov

Supported Liquid Extraction (SLE) is a related technique that uses a chemically inert diatomaceous earth support. The aqueous sample is absorbed onto this support, and a water-immiscible organic solvent is passed through to extract the analyte, avoiding the formation of emulsions that can be an issue with LLE. chromatographyonline.com

Following initial extraction, further purification may be necessary to remove co-extracted impurities.

Distillation If this compound is synthesized or present in high concentrations, distillation can be an effective purification method. This technique separates compounds based on differences in their boiling points. weebly.com Simple or fractional distillation could be employed to isolate this compound from less volatile or more volatile impurities.

Chromatographic Purification For complex mixtures or when high purity is required, preparative chromatography is often the method of choice. Similar to analytical chromatography, it separates components of a mixture but on a larger scale to isolate and collect the purified compound.

Crystallization If this compound is a solid at room temperature or can be precipitated from a solution, crystallization can be a powerful purification technique. It involves dissolving the impure compound in a suitable solvent and then changing the conditions (e.g., cooling, evaporating the solvent) to cause the desired compound to crystallize out, leaving impurities behind in the solution.

Derivatization Strategies and Analogues of Ethyl Salicylurate

Synthesis of Novel Ethyl Salicylurate Analogues and Derivatives

The synthesis of new analogues of this compound can be systematically approached by modifying its three core components: the salicyl moiety, the ureido (amide) linkage, and the ethyl ester functionality.

The aromatic ring of the salicyl moiety is a prime target for modification to influence the electronic and steric properties of the molecule. A common strategy involves introducing various substituents onto the benzene (B151609) ring. This is often achieved by starting with a correspondingly substituted salicylaldehyde (B1680747) or salicylic (B10762653) acid as the precursor.

For instance, the synthesis of 5-substituted salicylurates can be accomplished by using 5-substituted salicylic acids (e.g., 5-chlorosalicylic acid or 5-nitrosalicylic acid) in the initial coupling reaction with glycine (B1666218) ethyl ester. A study on salicylic acid derivatives demonstrated that introducing a chlorine atom at the 5-position can enhance certain biological activities. nih.gov The general synthesis route involves the activation of the carboxylic acid of the substituted salicylic acid (e.g., using thionyl chloride to form an acyl chloride) followed by condensation with glycine ethyl ester.

A more versatile approach involves protecting the reactive groups of a salicylaldehyde precursor, performing chemical transformations on the ring, and then deprotecting to reveal the desired substituted salicylaldehyde, which can then be oxidized to the salicylic acid and coupled with glycine ethyl ester. google.com

Table 1: Examples of Synthetic Strategies for Modifying the Salicyl Moiety

Modification TargetPrecursorKey Reagents/ReactionResulting Analogue Structure
5-Position Halogenation5-Chlorosalicylic acidThionyl chloride, Glycine ethyl esterEthyl 5-chlorosalicylurate
5-Position Nitration5-Nitrosalicylic acidCarbodiimide (B86325) (e.g., DCC), Glycine ethyl esterEthyl 5-nitrosalicylurate
Alkoxy Group IntroductionVanillic acid (4-hydroxy-3-methoxybenzoic acid)Acylation, CondensationEthyl N-(4-hydroxy-3-methoxybenzoyl)glycinate

The exocyclic portion of this compound, comprising the N-acylglycine ethyl ester structure, offers additional sites for derivatization.

Ethyl Ester Alterations: The ethyl ester can be readily modified through transesterification or by starting with different amino acid esters in the initial synthesis. For example, reacting salicyl chloride with other alkyl esters of glycine, such as methyl glycinate (B8599266) or benzyl (B1604629) glycinate, would yield the corresponding methyl or benzyl salicylurates. Furthermore, enzymatic approaches, for instance using Candida antarctica lipase (B570770) B (CAL-B), can catalyze the aminolysis of the ethyl ester with various amines to produce N-substituted amides in high yield. whiterose.ac.uk This would convert the ester functionality into a secondary or tertiary amide.

Ureido (Amide) Linkage Modifications: The amide bond itself is relatively stable, but the nature of the linkage can be altered. For instance, N-alkylation of the amide nitrogen could be achieved under specific basic conditions. More profound changes involve synthesizing analogues with different amino acids. Replacing glycine with other amino acids like alanine (B10760859) or phenylalanine would result in N-salicyloyl-amino acid esters with different steric and lipophilic properties. The synthesis of such N-acyl dipeptide esters is a well-established process in peptide chemistry. rsc.org

Table 2: Strategies for Modifying the Ureido and Ethyl Ester Groups

Functional GroupStrategyReagents/MethodExample Product
Ethyl EsterTransesterificationBenzyl alcohol, Acid catalystBenzyl salicylurate
Ethyl EsterAminolysisPropylamine, Lipase catalystN-propyl salicyluramide
Ureido LinkageAmino Acid SubstitutionSalicylic acid, Alanine methyl ester, Coupling agentsMethyl N-salicyloyl-alaninate
Ureido LinkageN-AlkylationSodium hydride, Methyl iodideEthyl N-methyl-N-salicyloyl-glycinate

Structural Modification of the Salicyl Moieties

Strategies for Functional Group Derivatization for Analytical Enhancement

To facilitate detection and quantification, particularly in complex biological matrices, this compound can be derivatized with moieties that have strong spectrophotometric or fluorometric properties.

Fluorescent labeling is a highly sensitive analytical technique. This compound has two primary functional groups that can be targeted for fluorescent tagging: the phenolic hydroxyl group and, conceptually, the carboxylic acid that would result from the hydrolysis of the ethyl ester.

A common method for labeling is to use a fluorescent probe that contains a reactive group capable of forming a stable covalent bond with the target molecule. For instance, the phenolic hydroxyl group of this compound can be reacted with a fluorescent tag containing a good leaving group, such as a sulfonyl chloride (e.g., dansyl chloride) or an alkyl halide, under basic conditions.

Alternatively, if the ethyl ester is hydrolyzed to salicyluric acid, the resulting carboxylic acid can be coupled to an amine-containing fluorophore (e.g., N-(1-naphthyl)ethylenediamine) using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net This forms a stable amide linkage between the salicylurate and the fluorescent tag.

Table 3: Potential Fluorescent Tags for Derivatizing this compound

FluorophoreReactive Group on TagTarget Group on this compoundExcitation (nm)Emission (nm)
Dansyl ChlorideSulfonyl ChloridePhenolic Hydroxyl~335~518
Fluorescein isothiocyanate (FITC)Isothiocyanate(Requires modification of this compound to introduce an amine)~495~519
N-(1-naphthyl)ethylenediamine (NED)AmineCarboxylic Acid (from hydrolyzed ester)~320~420

Similar to fluorescent labeling, chromophoric tags can be introduced to enhance the detection of this compound using UV-Visible spectrophotometry. A chromophore is a molecule that absorbs light in the UV-Vis spectrum. The strategy involves attaching a molecule with a high molar extinction coefficient to this compound.

The same chemical strategies used for fluorescent labeling can be applied. For example, the phenolic hydroxyl group can be derivatized with a chromophoric reagent. A classic example is the reaction with a dinitrobenzoyl chloride, which introduces a strongly absorbing dinitrophenyl group onto the molecule. This type of derivatization significantly shifts the absorption maximum to a longer wavelength and increases the molar absorptivity, aiding in selective detection.

Formation of Fluorescent Derivatives

Structure-Reactivity Relationships in this compound and Related Compounds

Salicyl Moiety: The electronic nature of substituents on the aromatic ring plays a critical role. Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position can increase the acidity of the phenolic hydroxyl group and alter the electron density of the aromatic system. nih.gov This can affect receptor binding, membrane transport, and metabolic stability. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would have the opposite effect. The position of the substituent also matters, as it influences steric interactions and the potential for intramolecular hydrogen bonding.

Ureido (Amide) and Ester Functionalities: The amide and ester groups are key sites for metabolism, particularly hydrolysis by esterases and amidases in the body. Altering the ester from ethyl to a bulkier group like tert-butyl could increase steric hindrance and slow the rate of enzymatic hydrolysis. Converting the ester to an amide would generally increase metabolic stability, as amides are typically more resistant to hydrolysis than esters. The nature of the amino acid component also affects lipophilicity and steric bulk, which are crucial for interactions with biological targets. researchgate.net

In essence, a systematic exploration of these structural modifications allows for the fine-tuning of the physicochemical and pharmacological properties of this compound, providing a basis for developing novel compounds with desired characteristics.

Impact of Substituent Effects on Chemical Stability

The chemical stability of this compound is significantly influenced by the electronic and steric nature of substituents introduced onto its aromatic ring or modifications to its ester and amide functionalities. A key aspect of its stability is its susceptibility to hydrolysis, which can occur at both the ester and amide linkages.

Research on related salicylate (B1505791) esters has provided valuable insights into the factors governing their stability. The hydrolysis of esters is a critical reaction, and its rate can be modulated by the introduction of various functional groups. The stability of the ester bond in salicylate derivatives is particularly interesting due to the presence of the ortho-hydroxyl group. This hydroxyl group can form an intramolecular hydrogen bond with the ester's carbonyl oxygen, influencing the molecule's reactivity.

Studies on the alkaline hydrolysis of salicylate esters have shown that they are surprisingly stable compared to their benzoate (B1203000) counterparts. For instance, methyl salicylate has been observed to be more resistant to hydrolysis under alkaline conditions than methyl benzoate. This increased stability is attributed to the neighboring phenolate (B1203915) group, which influences the ester's reactivity. nih.gov In one study comparing the hydrolysis of methyl benzoate and methyl salicylate in a sodium hydroxide (B78521) solution, methyl salicylate demonstrated significantly greater stability. nih.gov

Table 1: Comparative Hydrolysis of Methyl Benzoate and Methyl Salicylate in Alkaline Solution

This table illustrates the percentage of the compound remaining over time in a 40 mM NaOH solution at 22 °C, demonstrating the enhanced stability of the salicylate ester. nih.gov

Time (hours)Methyl Benzoate Remaining (%)Methyl Salicylate Remaining (%)
0100100
1~75~95
2~50~90
4~25~85
7<10~80

The nature of the alkyl group of the ester also plays a role in stability. Studies on the base-catalyzed hydrolysis of butyl salicylate in various solvent mixtures have shown that the reaction rate is dependent on the solvent composition and temperature. ajrconline.org Generally, for simple alkyl esters, an increase in the steric bulk of the alkyl group can decrease the rate of hydrolysis.

Furthermore, substituents on the aromatic ring have a profound effect on the stability of the ester linkage. Electron-withdrawing groups, such as nitro or halogen groups, generally increase the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups tend to decrease the rate of hydrolysis. This is a well-established principle in the study of ester hydrolysis kinetics. For instance, the hydrolysis rates of phenyl benzoates are significantly influenced by substituents on both the acyl and aryl portions. mdpi.com

In the context of this compound, introducing an electron-withdrawing substituent at the 5-position (para to the hydroxyl group) would be expected to increase the rate of hydrolysis of the ethyl ester. Conversely, an electron-donating group at the same position would likely enhance its stability. The stability of the amide bond in the salicylurate moiety would also be subject to these electronic effects, though typically amides are more resistant to hydrolysis than esters.

Correlation between Structure and Reaction Pathways

The structure of this compound dictates its potential reaction pathways, which primarily involve reactions at the ester, amide, and phenolic hydroxyl groups, as well as the aromatic ring.

Ester and Amide Group Reactions: The ester and amide groups are the most common sites for derivatization.

Hydrolysis: As discussed, the ester can be hydrolyzed to yield salicyluric acid and ethanol (B145695). The amide bond can also be cleaved under more vigorous conditions to produce salicylic acid and glycine ethyl ester.

Transesterification: The ethyl ester can be converted to other esters by reaction with different alcohols in the presence of an acid or base catalyst.

Aminolysis: Reaction with amines can convert the ester into an amide, a common strategy in medicinal chemistry to modify a compound's properties.

Phenolic Hydroxyl Group Reactions: The hydroxyl group on the aromatic ring is another key site for derivatization.

Alkylation/Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These modifications can significantly alter the compound's hydrogen bonding capabilities and, consequently, its biological activity and physical properties. For example, enzymatic acylation of other phenolic compounds using methyl salicylate as an acyl donor has been demonstrated, highlighting the reactivity of the salicylate structure. mdpi.com

Reaction Pathways of Analogues: The reaction pathways of this compound analogues are directly correlated with their structural modifications. For instance, analogues with modified glycine portions, such as N-acyl-α-amino acid esters, can undergo different cyclization or substitution reactions. Research on N-acyl-α-triphenylphosphonio-α-amino acid esters shows that they can be transformed into N-acyliminoacetates, which can then undergo further reactions like tautomerization. researchgate.net

The synthesis of N-acylated aromatic amino acids often involves the nucleophilic attack of the amino group on an activated carboxylic acid. This principle can be applied to the synthesis of this compound analogues by reacting salicylic acid with various amino acid esters.

The following table summarizes the correlation between structural features and potential reaction pathways for this compound and its conceptual analogues.

Table 2: Correlation of Structure and Reaction Pathways

Structural Moiety Potential Reaction Type Expected Outcome/Product Type
Ethyl Ester Hydrolysis Salicyluric Acid
Transesterification Other Salicylurate Esters
Aminolysis Salicyluryl Amides
Amide Hydrolysis (Forced) Salicylic Acid + Glycine Ethyl Ester
Phenolic Hydroxyl Alkylation / Acylation O-Alkyl / O-Acyl Derivatives
Aromatic Ring Electrophilic Substitution Ring-Substituted Analogues

Non Biological Chemical Applications and Future Research Directions

Role as a Chemical Intermediate in Organic Synthesis

A chemical intermediate is a molecule that is formed from reactants and reacts further to give the final products of a chemical reaction. libretexts.org The value of a compound as an intermediate is determined by its functional groups and the potential transformations they can undergo. Ethyl salicylurate possesses several reactive sites—a phenolic hydroxyl group, an amide linkage, and an ethyl ester—making it a potentially versatile precursor in multi-step organic synthesis. nih.govmsu.edu

The synthesis of complex organic molecules is a cornerstone of modern chemistry, enabling the creation of novel pharmaceuticals, materials, and functional substances. afjbs.combibliotekanauki.pl The efficiency of such syntheses often relies on the strategic use of intermediates that allow for the sequential and controlled addition of molecular complexity. msu.eduriken.jp

This compound's structure offers several handles for synthetic modification:

Phenolic Hydroxyl Group: This group can be alkylated or acylated, or it can direct electrophilic aromatic substitution to specific positions on the benzene (B151609) ring.

Aromatic Ring: The benzene ring can undergo various substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the attachment of new functional groups. msu.edu

Amide and Ester Groups: These functionalities can be hydrolyzed to the corresponding carboxylic acids or subjected to reduction or reaction with organometallic reagents to generate a variety of other functional groups. orgsyn.org

While specific examples of this compound being used as a starting material in the total synthesis of complex natural products are not prominent in current literature, its functional group array is analogous to those found in widely used synthetic building blocks. The development of synthetic routes that leverage this compound could provide new pathways to complex molecular architectures, particularly for creating libraries of compounds for drug discovery or materials science. afjbs.com

Modern organic synthesis heavily relies on catalysis to achieve high efficiency, selectivity, and sustainability. pharmafeatures.comseqens.com Catalysts function by lowering the activation energy of a reaction, providing an alternative pathway and accelerating the rate at which products are formed without being consumed in the process. pharmafeatures.com For a molecule like this compound, several classes of catalytic transformations are conceivable.

Future research could focus on developing novel catalysts for reactions such as:

C-H Activation/Functionalization: Directly modifying the C-H bonds on the aromatic ring is a powerful strategy for streamlining synthesis. researchgate.net Developing catalysts, perhaps based on transition metals, that can selectively functionalize the salicylurate ring would be a significant advancement.

Cross-Coupling Reactions: The phenolic hydroxyl group could be converted to a triflate or other leaving group, enabling palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. afjbs.com

Asymmetric Catalysis: For reactions that introduce new chiral centers, the development of asymmetric catalysts would be crucial for producing enantiomerically pure compounds, which is particularly important in pharmaceutical synthesis.

The design of new catalytic systems, including single-atom catalysts or those based on earth-abundant metals, could lead to more energy-efficient and greener chemical processes involving this compound and its derivatives. researchgate.netllnl.govlightsources.org

Utility in the Synthesis of Complex Organic Molecules

Potential Applications in Advanced Materials Chemistry

The field of materials chemistry seeks to design and synthesize materials with novel properties and functions. The incorporation of specific molecular moieties, like salicylurate, into larger structures such as polymers or frameworks can imbue the resulting material with unique characteristics.

Metal-Organic Frameworks (MOFs) are highly porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govberkeley.edu Their vast internal surface areas and tunable structures make them promising for applications in gas storage, separation, and catalysis. nih.govberkeley.edu The salicylurate moiety is known to bind metal cations, coordinating through its carbonyl, carboxyl (after hydrolysis), and phenolate (B1203915) oxygen atoms. researchgate.net This coordinating ability makes it a prime candidate for use as an organic linker in the synthesis of novel MOFs. unl.edursc.org While MOFs have been explored for the delivery of the related compound salicylic (B10762653) acid researchgate.net, designing frameworks where the salicylurate unit is an integral part of the structure is a compelling area for future research.

Similarly, the bifunctional nature of salicyluric acid (the hydrolyzed form of this compound) could allow it to serve as a monomer in the synthesis of specialty polymers. Polyamides or polyesters incorporating the salicylurate unit could exhibit unique thermal properties, metal-binding capabilities, or be designed for specific recognition applications.

A chemosensor is a molecule that signals the presence of a specific chemical substance (analyte) through a measurable change, such as a change in color or fluorescence. The salicylurate moiety has been identified as a specific target for recognition, particularly as it is a major metabolite of aspirin (B1665792). oapen.org

Research has demonstrated the development of a luminescent sensor for detecting salicylurate in urine. This system is based on a terbium(III) macrocyclic complex. The key finding is that the salicylurate analyte binds to the complex and sensitizes the terbium ion's luminescence, leading to a detectable signal. researchgate.net This offers a potential alternative to more complex detection methods. Another study has also pointed to the design of a receptor site specifically for salicylurate. acs.org

Table 1: Research Findings on Salicylurate Chemosensors
Sensor SystemAnalyteMechanismKey FindingSource
Terbium(III) DO2A ComplexSalicylurateAnalyte sensitizes lanthanide luminescence upon binding.Offers a simple method for quantifying the major metabolite of aspirin in urine.
Terbium-Macrocycle ComplexSalicylurateFormation of a ternary complex results in a detectable change in lanthanide luminescence.The system serves as a specific receptor for salicylurate detection. researchgate.net

Future work could expand on these findings to create highly selective and sensitive chemosensors for various applications, including environmental monitoring or diagnostics.

Design of Polymers or Frameworks Incorporating Salicylurate Moieties

Green Chemistry Approaches in this compound Research

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. labmanager.comunep.org This approach encompasses principles such as waste prevention, use of safer solvents, energy efficiency, and employing catalytic rather than stoichiometric reagents. labmanager.com

Research into the synthesis and application of this compound can benefit significantly from green chemistry principles. For instance, the traditional industrial synthesis of the related compound ethyl salicylate (B1505791) often uses concentrated sulfuric acid as a catalyst, which is corrosive and generates significant waste. google.com A greener alternative has been patented, which uses p-toluenesulfonic acid as a recyclable catalyst combined with microwave irradiation to accelerate the reaction, simplifying the process and reducing by-products. google.com

Future research directions for green chemistry in the context of this compound could include:

Sustainable Synthesis: Developing synthetic routes that use bio-based feedstocks, non-toxic reagents, and green solvents like water or ethanol (B145695). mdpi.comresearchgate.netkozmetikpusula.com

Alternative Energy Sources: Utilizing methods like microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. mdpi.commdpi.com

Catalyst Improvement: Focusing on heterogeneous or biocatalytic methods that allow for easy separation and reuse of the catalyst, minimizing waste. researchgate.netmdpi.com

By integrating these sustainable practices, the environmental footprint associated with the production and use of this compound and related compounds can be significantly reduced, aligning chemical research with global sustainability goals. unep.orgenergy.gov

Sustainable Synthesis Methodologies

The pursuit of green chemistry principles in organic synthesis is critical for minimizing environmental impact. While specific literature on the sustainable synthesis of this compound is not abundant, the principles can be inferred from the synthesis of structurally related compounds, such as ethyl salicylate. Traditional esterification reactions, like the synthesis of ethyl salicylate from salicylic acid and ethanol, often rely on strong acid catalysts like concentrated sulfuric acid. google.comgoogle.com This method, however, presents several drawbacks, including the production of numerous by-products, difficulties in catalyst and raw material recovery, equipment corrosion, and environmental pollution. google.com

Modern, more sustainable approaches focus on alternative catalysts and energy sources to improve efficiency and reduce waste. One such method involves the use of p-toluenesulfonic acid as a catalyst in conjunction with microwave-assisted synthesis. google.com This technique can significantly reduce reaction times and increase yields by promoting the forward esterification reaction. google.comgoogle.com In one patented method for ethyl salicylate, reactants are heated and then subjected to microwave irradiation under condensing reflux, followed by a distillation process to remove excess ethanol, achieving a yield of 89%. google.com Another approach to drive the reaction forward is to continuously add high-concentration ethanol while distilling the resulting ethanol-water mixture, which effectively increases the conversion rate of the salicylic acid. google.com

These green chemistry methods, which emphasize less hazardous chemical syntheses and energy efficiency, are directly applicable to the synthesis of this compound from its precursors, salicyluric acid and ethanol. The goal is to create a process with fewer reaction by-products and simpler raw material recovery. google.com

Table 1: Comparison of Synthesis Methodologies for Related Salicylate Esters

Parameter Traditional Method (Sulfuric Acid) Improved Method (p-Toluenesulfonic Acid & Microwave)
Catalyst Concentrated Sulfuric Acid google.com p-Toluenesulfonic Acid google.com
Energy Source Conventional Heating google.com Microwave Irradiation google.com
Key Issues Strong oxidation, dehydration, multiple by-products, equipment corrosion, complex purification. google.com Fewer by-products, easier raw material recovery, simpler process. google.com

| Reported Yield (Ethyl Salicylate) | Generally lower due to side reactions. google.com | Up to 89% google.com |

Environmentally Benign Degradation Strategies

The environmental fate of chemical compounds is a key aspect of their lifecycle. For this compound, environmentally benign degradation primarily involves the hydrolysis of its ester and amide bonds, breaking it down into simpler, naturally occurring molecules.

The initial and most straightforward chemical degradation step is the hydrolysis of the ester linkage. This reaction, which can be catalyzed by mild acid or base or occur slowly in water, splits this compound into ethanol and salicyluric acid. wikipedia.org Ethanol is a simple alcohol that is readily biodegradable.

The resulting salicyluric acid (N-salicyloylglycine) is a more complex molecule. ymdb.ca It is known to be the primary excreted form of salicylates in biological systems and can be further hydrolyzed at the amide bond to yield salicylic acid and the amino acid glycine (B1666218). ebi.ac.uk This hydrolysis can be facilitated by microorganisms. ebi.ac.uk Salicylic acid itself is a common intermediate in the microbial degradation of various aromatic compounds, such as the pesticide carbaryl. nih.gov Certain bacteria, like Rhizobium sp. strain X9, have evolved specific gene clusters and enzymatic pathways to break down salicylate aerobically into intermediates that can enter central metabolism. nih.gov While this microbial action is biological, it represents a key environmentally friendly pathway for the ultimate degradation of the core aromatic structure.

Table 2: Degradation Pathway of this compound

Compound Degradation Step Products Significance
This compound Ester Hydrolysis Ethanol, Salicyluric acid wikipedia.org Initial breakdown into simpler components.
Salicyluric acid Amide Hydrolysis Salicylic acid, Glycine ebi.ac.uk Further breakdown into a common amino acid and a key aromatic intermediate.

| Salicylic acid | Aerobic Microbial Degradation | Catechol or Gentisate, leading to ring cleavage. nih.gov | Complete breakdown of the aromatic ring structure into aliphatic compounds. |

Emerging Research Avenues and Interdisciplinary Chemical Investigations

The unique chemical structure of this compound, combining an aromatic ring, hydroxyl group, ester, and an amide linkage to an amino acid moiety, opens several avenues for advanced chemical research.

Computational Chemistry and Mechanistic Studies: Emerging research increasingly uses computational tools like Density Functional Theory (DFT) to investigate chemical properties and reaction mechanisms that are difficult to study in a laboratory setting. umn.edu Such methods could be applied to this compound to model its electronic structure, reactivity, hydrogen bonding capabilities, and interaction with various media. acs.org These computational studies can predict spectroscopic properties and help in designing novel applications or more efficient synthesis and degradation pathways.

Development of Novel Chemical Sensors: There is significant interdisciplinary research in developing electrochemical sensors and biosensors for the precise detection of various chemical and biological molecules, including amino acids and their metabolites. researchgate.net Given that this compound is a derivative of glycine, research could be directed towards creating molecularly imprinted polymers (MIPs) or other selective materials for its detection. This involves a combination of organic chemistry, materials science, and electrochemistry to create devices capable of identifying the compound in complex mixtures.

Advanced Materials and Photophysics: The study of how molecular structure influences photophysical properties is a vibrant area of research. acs.org Investigations into related aromatic compounds explore how factors like solvent interactions, hydrogen bonding, and charge transfer affect fluorescence. acs.org this compound's structure contains a chromophore (the salicylate group) and various functional groups capable of hydrogen bonding. Interdisciplinary research in physical organic chemistry and materials science could explore its potential, or the potential of its derivatives, in the development of novel fluorophores for imaging or materials with specific optical properties.

Table 3: Potential Interdisciplinary Research Areas for this compound

Research Avenue Description Interdisciplinary Fields Involved
Computational Modeling Using methods like DFT to predict reactivity, spectroscopic properties, and degradation pathways. umn.edu Chemistry, Physics, Computer Science
Chemical Sensor Development Creating selective sensors for detection and quantification using techniques like molecular imprinting. researchgate.net Materials Science, Electrochemistry, Organic Chemistry

| Photophysical Studies | Investigating the fluorescence and charge-transfer properties for potential use in advanced optical materials. acs.org | Physical Chemistry, Materials Science, Optics |

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the metabolism of ethyl salicylurate, and how do they influence its pharmacokinetic profile?

  • Methodological Answer : this compound (a metabolite of salicylic acid) is primarily formed via glycine conjugation catalyzed by glycine-N-acyltransferase in the liver. Its clearance is governed by Michaelis-Menten kinetics due to enzyme saturation at high substrate concentrations . To study this pathway, use in vitro assays with liver microsomes or recombinant enzymes, measuring substrate depletion and product formation rates. Incorporate kinetic parameters (Km, Vmax) derived from nonlinear regression models to predict metabolic flux under varying physiological conditions .

Q. What factors influence the renal clearance of this compound, and how can these be experimentally quantified?

  • Methodological Answer : Renal clearance depends on glomerular filtration, tubular secretion, and reabsorption. This compound’s ionized state at physiological pH reduces passive reabsorption, favoring excretion. To quantify clearance, measure urinary excretion rates in pharmacokinetic studies using high-performance liquid chromatography (HPLC) or LC-MS/MS. Normalize results to creatinine levels to account for renal function variability. Nonlinear clearance due to enzymatic saturation can be modeled using compartmental pharmacokinetic simulations integrating plasma and urine data .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS is the gold standard due to its sensitivity and specificity. For plasma or urine samples, employ solid-phase extraction (SPE) to isolate this compound, followed by reverse-phase chromatography with a C18 column. Validate the method using spiked calibration curves and internal standards (e.g., deuterated salicylurate). Cross-validate with enzymatic assays (e.g., glycine-N-acyltransferase activity measurements) to confirm metabolite identity .

Advanced Research Questions

Q. How can researchers design experiments to address nonlinear pharmacokinetics of this compound in diverse populations (e.g., diabetic vs. non-diabetic models)?

  • Methodological Answer : Nonlinear kinetics arise from saturable glycine conjugation. Use a crossover study design in animal models (e.g., streptozotocin-induced diabetic rats) with escalating salicylate doses. Collect serial blood and urine samples to measure unbound salicylate and this compound concentrations. Fit data to a modified Michaelis-Menten model incorporating enzyme capacity (Vmax) and affinity (Km). Compare parameters between groups to identify disease-specific metabolic dysregulation .

Q. How should contradictory findings in this compound’s association with disease risk (e.g., cancer or diabetes) be reconciled?

  • Methodological Answer : Contradictions may stem from confounding variables (e.g., microbiota diversity, co-administered drugs). Perform stratified analyses in cohort studies, adjusting for covariates like age, renal function, and glycine availability. Use metabolomic profiling (e.g., untargeted LC-MS) to identify interacting metabolites (e.g., 2-hydroxyhippurate) and pathway enrichment analysis to contextualize findings. Mechanistic studies in ex vivo systems (e.g., organoids) can isolate this compound’s direct effects .

Q. What computational approaches are optimal for integrating multi-omics data to elucidate this compound’s systemic effects?

  • Methodological Answer : Combine pharmacokinetic-pharmacodynamic (PK-PD) modeling with transcriptomic and proteomic datasets. Use tools like JSim or GNU MCSim to simulate enzyme kinetics and tissue distribution. Apply network pharmacology to map this compound’s interactions with metabolic enzymes (e.g., glycine-N-acyltransferase) and transporters (e.g., OAT1/3). Validate predictions using CRISPR-edited cell lines to knockout target genes and measure metabolite flux .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.